An In-depth Technical Guide to Differentiating 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) and Amiloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to Differentiating 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) and Amiloride for Researchers and Drug Development Professionals
In the landscape of ion channel and transporter pharmacology, the pyrazine-based compounds Amiloride and its analog, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), are indispensable tools. However, their distinct pharmacological profiles necessitate a nuanced understanding to ensure their appropriate application in research and drug development. This guide provides a comprehensive technical overview of the core differences between these two molecules, delving into their mechanisms of action, structure-activity relationships, and practical applications in experimental settings.
Core Distinction: A Tale of Two Transporters
The fundamental difference between Amiloride and EIPA lies in their primary molecular targets. While both are structurally related, subtle modifications to the amiloride scaffold dramatically shift their inhibitory potency and selectivity.
-
Amiloride: Primarily functions as a blocker of the Epithelial Sodium Channel (ENaC) .[1][2][3][4][5][6][7][8] It is clinically used as a potassium-sparing diuretic, exerting its effect by inhibiting sodium reabsorption in the distal nephron of the kidney.[1][3][4][6][7][8][9] At higher concentrations, Amiloride can also inhibit the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger, but with significantly lower affinity compared to its action on ENaC.[10]
-
5-(N-ethyl-N-isopropyl)-Amiloride (EIPA): In stark contrast, EIPA is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger (NHE) , particularly the NHE1 isoform.[11][12][13][14][15][16] This enhanced potency and selectivity for NHE is a direct result of the addition of ethyl and isopropyl groups to the 5-amino position of the pyrazine ring.[15][17][18] EIPA is widely used as a research tool to investigate the physiological and pathophysiological roles of NHE, including intracellular pH regulation, cell volume control, and cell proliferation.[13][19][20]
This fundamental divergence in their primary targets dictates their application in experimental biology and their potential therapeutic uses.
Unraveling the Molecular Mechanisms
Amiloride's Blockade of the Epithelial Sodium Channel (ENaC)
Amiloride's mechanism of action on ENaC involves a direct, reversible blockade of the channel pore.[4] It acts on the luminal side of epithelial cells, preventing the influx of sodium ions.[3][4] This inhibition of sodium reabsorption leads to a mild increase in sodium and water excretion, while simultaneously reducing the driving force for potassium secretion, thus "sparing" potassium.[1][2][3]
The interaction is thought to involve the guanidinium group of amiloride plugging the external vestibule of the ENaC pore. The structure-activity relationship studies have shown that modifications to the pyrazine ring and the acylguanidine group can significantly alter the blocking kinetics.[21][22][23]
Signaling Pathway: Amiloride's Effect on Renal Epithelial Cells
Caption: Amiloride blocks ENaC on the apical membrane, inhibiting Na+ reabsorption and indirectly reducing K+ secretion.
EIPA's Potent Inhibition of the Sodium-Hydrogen Exchanger (NHE)
EIPA acts as a potent, competitive inhibitor of the Na+/H+ exchanger, primarily by interacting with the external Na+ binding site.[15] The bulky and hydrophobic ethyl and isopropyl groups on the 5-amino position of EIPA are crucial for its high affinity for NHE, particularly the ubiquitously expressed NHE1 isoform.[17][18]
By blocking NHE, EIPA prevents the extrusion of intracellular protons in exchange for extracellular sodium ions. This leads to intracellular acidification and a decrease in cytosolic sodium concentration, impacting a variety of cellular processes, including cell proliferation, migration, and apoptosis.[13][19][20]
Signaling Pathway: EIPA's Inhibition of NHE1 and Downstream Effects
Caption: EIPA potently inhibits NHE1, leading to intracellular acidification and subsequent effects on cellular processes.
Quantitative Comparison: A Head-to-Head Analysis
To facilitate experimental design and data interpretation, the following table summarizes the key quantitative differences between Amiloride and EIPA.
| Feature | Amiloride | 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) |
| Primary Target | Epithelial Sodium Channel (ENaC)[1][5] | Sodium-Hydrogen Exchanger (NHE)[11][12] |
| Chemical Formula | C₆H₈ClN₇O[24] | C₁₁H₁₈ClN₇O[11][25] |
| Molecular Weight | 229.6 g/mol (anhydrous) | 299.8 g/mol [11][25] |
| Potency (IC₅₀/Kᵢ) | ENaC: ~0.1 µM[5] | NHE1: Kᵢ = 0.02 µM[11][14] |
| Selectivity | Selective for ENaC over NHE at lower concentrations. | Highly selective for NHE over ENaC. |
| Clinical Use | Potassium-sparing diuretic for hypertension and heart failure.[4][6] | Primarily a research tool; not for human or veterinary use.[11] |
| Common Experimental Concentration | 1-10 µM (for ENaC inhibition) | 5-10 µM (for NHE inhibition)[11][14] |
Experimental Protocols: Differentiating Amiloride and EIPA Activity
The distinct pharmacological profiles of Amiloride and EIPA allow for their use in specific experimental contexts to dissect the roles of ENaC and NHE.
Protocol: Measuring Intracellular pH to Assess NHE Activity
This protocol outlines a standard method for measuring intracellular pH (pHi) changes in response to an acid load and the subsequent recovery mediated by NHE, which can be inhibited by EIPA.
Materials:
-
Cultured cells of interest grown on glass coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
HEPES-buffered saline (HBS)
-
NH₄Cl solution (for acid loading)
-
EIPA stock solution (in DMSO)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission).
-
Acid Loading: Perfuse the cells with a solution containing 20 mM NH₄Cl in HBS for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.
-
pHi Recovery: Switch the perfusion back to HBS and monitor the recovery of pHi back to baseline. This recovery is primarily mediated by NHE activity.
-
Inhibition with EIPA: Repeat the acid loading and recovery protocol in the presence of 10 µM EIPA. The rate of pHi recovery should be significantly reduced in the presence of the inhibitor.
-
Data Analysis: Calibrate the fluorescence ratios to pHi values using a standard nigericin/high K+ calibration method. Compare the rates of pHi recovery in the presence and absence of EIPA.
Experimental Workflow: Intracellular pH Measurement
Caption: Workflow for assessing NHE activity using a pH-sensitive dye and EIPA.
Protocol: Short-Circuit Current Measurement to Assess ENaC Activity
This protocol describes the use of an Ussing chamber to measure short-circuit current (Isc) across an epithelial monolayer, which is a direct measure of net ion transport. Amiloride is used to specifically inhibit the ENaC-mediated component of the Isc.
Materials:
-
Epithelial cell monolayer grown on permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Amiloride stock solution (in water or DMSO)
-
Forskolin and IBMX (optional, to stimulate Cl- secretion)
Procedure:
-
Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Equilibration: Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.
-
Baseline Isc: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc). This represents the net ion transport across the epithelium.
-
Amiloride Inhibition: Add Amiloride to the apical chamber to a final concentration of 10 µM. The amiloride-sensitive Isc is the component of the current that is inhibited by amiloride and represents the activity of ENaC.
-
(Optional) Stimulation and further inhibition: After amiloride addition, you can stimulate other transport processes (e.g., CFTR-mediated Cl- secretion with forskolin and IBMX) to further characterize the epithelial transport properties.
-
Data Analysis: Calculate the amiloride-sensitive Isc by subtracting the Isc after amiloride addition from the baseline Isc.
Conclusion: Choosing the Right Tool for the Job
References
-
Amiloride - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
What is the mechanism of Amiloride Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Wang, B. Y., Shen, H. T., Lee, Y. L., Chien, P. J., & Chang, W. W. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. American journal of cancer research, 13(10), 4721–4733. Retrieved from [Link]
-
Li, J. H., & Lindemann, B. (1983). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of membrane biology, 76(3), 235–251. Retrieved from [Link]
-
Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]
-
Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]
-
Mechanism of Action of Amiloride - Pharmacy Freak. (2025, October 10). Retrieved from [Link]
-
David, P., Ifrah, S., & Karlish, S. J. (1995). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. The Journal of biological chemistry, 270(48), 28647–28654. Retrieved from [Link]
-
Bob-Manuel, T., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 113–120. Retrieved from [Link]
-
Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]
-
Amiloride Hydrochloride Tablets, USP - dailymed.nlm.nih.gov. (2004, August 9). Retrieved from [Link]
-
Amiloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Aita, K., Endo, K., Oue, N., Yasui, W., & Fujimoto, M. (2012). An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 30(5), 1241–1253. Retrieved from [Link]
-
Amiloride: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]
-
Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. Retrieved from [Link]
-
What is Amiloride Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
-
Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]
-
Stock, C., & Schwab, A. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. International journal of cancer, 129(9), 2051–2061. Retrieved from [Link]
-
Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]
-
Bai, L., Wang, F., Zhang, F., Liu, M., Li, Y., & Dong, Z. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer letters, 295(2), 198–204. Retrieved from [Link]
-
Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European journal of medicinal chemistry, 38(6), 547–554. Retrieved from [Link]
Sources
- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride - Wikipedia [en.wikipedia.org]
- 6. What is Amiloride Hydrochloride used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Amiloride: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-(N-ethyl-N-isopropyl)-Amiloride | CAS 1154-25-2 | Cayman Chemical | Biomol.de [biomol.com]
- 15. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. 5-(N-Ethyl-N-isopropyl) amiloride | 1154-25-2 | FE16546 [biosynth.com]
